

VZ185: Application Notes and Protocols for Xenograft Mouse Models

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Compound of Interest

Compound Name: VZ185

Cat. No.: B611792

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Abstract

VZ185 is a potent and selective dual degrader of Bromodomain-containing protein 9 (BRD9) and its close homolog BRD7. As a Proteolysis Targeting Chimera (PROTAC), **VZ185** functions by inducing the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2] BRD9 is a subunit of the SWI/SNF chromatin remodeling complex and has been identified as a potential therapeutic target in various cancers.[3] While direct xenograft studies utilizing **VZ185** have not been published, its favorable in vivo pharmacokinetic profile and potent in vitro anti-cancer activity suggest its potential for evaluation in xenograft mouse models.[4][5] This document provides detailed application notes and a generalized protocol for assessing the efficacy of **VZ185** in a xenograft mouse model, based on its known characteristics and established methodologies for similar compounds.

Introduction

PROTACs represent a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins.[2] **VZ185** is a VHL-based PROTAC that effectively degrades BRD9 and BRD7.[6] BRD9 overexpression has been observed in several malignancies, including non-small cell lung cancer and cervical cancer.[7] Conversely, BRD7 has been proposed as a tumor suppressor.[7] The dual degradation of BRD7 and BRD9 by **VZ185** presents a unique therapeutic strategy. Inactivation of the BRD7 gene has been shown to sensitize tumor cells to T cell-mediated killing, suggesting a potential role in cancer

immunotherapy.[8] **VZ185** has demonstrated potent cytotoxic effects in various cancer cell lines.[1]

Data Presentation

While specific in vivo efficacy data for **VZ185** in xenograft models is not yet available, the following tables summarize its in vitro activity and pharmacokinetic properties, which are crucial for designing in vivo studies.

Table 1: In Vitro Degradation and Cytotoxicity of **VZ185**

Cell Line	Target	DC ₅₀ (nM)	D _{max} (%)	EC ₅₀ (nM)
RI-1	BRD9	1.8	>95	-
RI-1	BRD7	4.5	>95	-
HEK293 (HiBiT)	BRD9	4.0	-	-
HEK293 (HiBiT)	BRD7	34.5	-	-
EOL-1 (AML)	BRD9	2.3	-	3.4
A-204 (Rhabdoid)	BRD9	8.3	-	39.8

Data sourced from opnMe.com.[5]

Table 2: In Vivo Pharmacokinetic Profile of **VZ185**

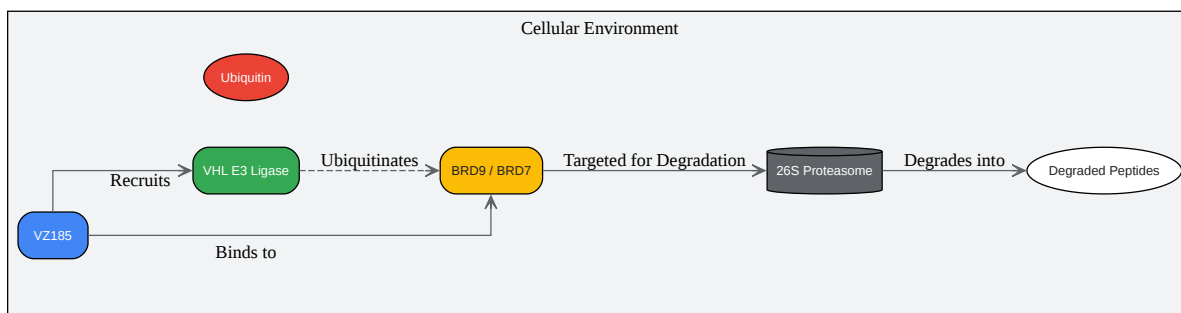
Species	Administration	Dose (mg/kg)	Clearance (% QH)	Mean Residence Time (h)	Oral Bioavailability (F%)
Mouse	i.v.	5	12	2.1	-
Mouse	s.c.	5	-	-	Quantitatively bioavailable
Rat	i.v.	5	120	2.1	-
Rat	s.c.	5	-	-	Quantitatively bioavailable

Data sourced from [opnMe.com](#).^[5]

Signaling Pathway and Experimental Workflow

VZ185 Mechanism of Action

VZ185 is a heterobifunctional molecule that simultaneously binds to the BRD9/BRD7 protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.

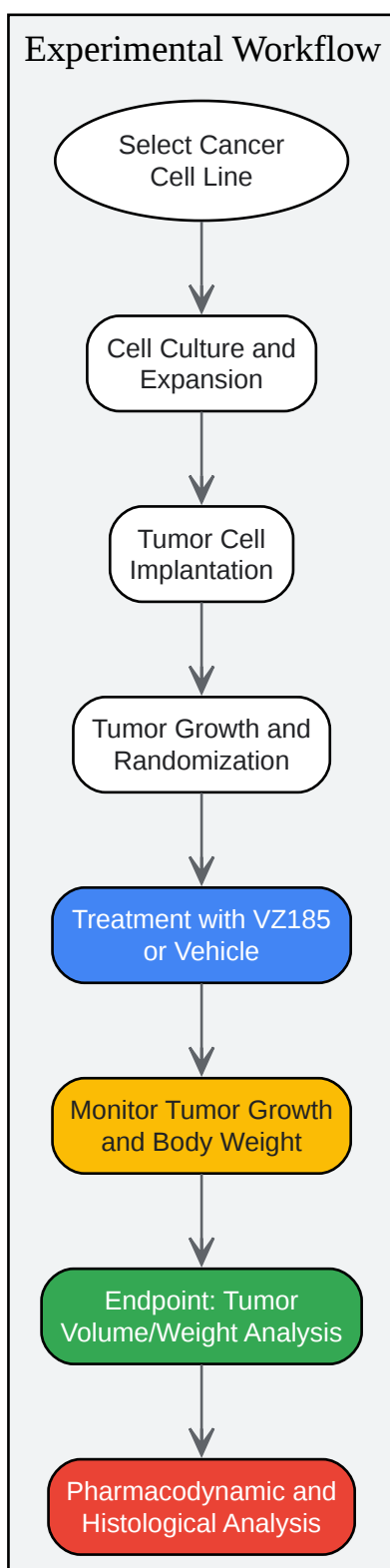


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Caption: **VZ185**-mediated degradation of BRD9/BRD7 via the ubiquitin-proteasome system.

Xenograft Study Workflow

The following diagram outlines the key steps in a typical xenograft study to evaluate the anti-tumor efficacy of **VZ185**.



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